molecular formula C23H19Cl2NO3 B11399756 5-chloro-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

5-chloro-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11399756
M. Wt: 428.3 g/mol
InChI Key: OIXGJJNNIQXROG-UHFFFAOYSA-N
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Description

5-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions

    Friedel-Crafts Acylation: The acylation of the benzofuran ring with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) introduces the carboxamide group.

    Nucleophilic Substitution: The substitution of hydrogen atoms with chlorophenyl and furan groups can be carried out using appropriate nucleophiles under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Halogenating agents (NCS, Br2), nucleophiles (amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Chlorophenyl Compounds: Molecules containing chlorophenyl groups with varying additional functional groups.

    Furan Derivatives: Compounds featuring furan rings with different substituents.

Uniqueness

5-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19Cl2NO3

Molecular Weight

428.3 g/mol

IUPAC Name

5-chloro-N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H19Cl2NO3/c1-14-10-21-18(11-20(14)25)15(2)22(29-21)23(27)26(13-17-7-5-9-28-17)12-16-6-3-4-8-19(16)24/h3-11H,12-13H2,1-2H3

InChI Key

OIXGJJNNIQXROG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N(CC3=CC=CC=C3Cl)CC4=CC=CO4)C

Origin of Product

United States

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